molecular formula C22H13BrClN3O B444710 3-(1H-benzimidazol-2-yl)-6-bromo-N-(2-chlorophenyl)chromen-2-imine CAS No. 313243-20-8

3-(1H-benzimidazol-2-yl)-6-bromo-N-(2-chlorophenyl)chromen-2-imine

Cat. No.: B444710
CAS No.: 313243-20-8
M. Wt: 450.7g/mol
InChI Key: UMBSPIAXVHLFCU-UHFFFAOYSA-N
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Description

3-(1H-benzimidazol-2-yl)-6-bromo-N-(2-chlorophenyl)chromen-2-imine is a complex organic compound that belongs to the class of benzimidazole derivatives. Benzimidazole compounds are known for their extensive range of therapeutic applications, including anti-inflammatory, antibacterial, antifungal, antiviral, and analgesic properties . The unique structure of this compound makes it a subject of interest in various scientific research fields.

Preparation Methods

The synthesis of 3-(1H-benzimidazol-2-yl)-6-bromo-N-(2-chlorophenyl)chromen-2-imine typically involves the condensation of ortho-phenylenediamines with benzaldehydes using an oxidation agent such as sodium metabisulphite in a mixture of solvents under mild conditions . This method allows for the efficient production of benzimidazole derivatives with high yield and purity. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure consistency and scalability.

Chemical Reactions Analysis

3-(1H-benzimidazol-2-yl)-6-bromo-N-(2-chlorophenyl)chromen-2-imine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles. Common reagents and conditions used in these reactions include mild temperatures, appropriate solvents, and catalysts to facilitate the reactions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-(1H-benzimidazol-2-yl)-6-bromo-N-(2-chlorophenyl)chromen-2-imine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-(1H-benzimidazol-2-yl)-6-bromo-N-(2-chlorophenyl)chromen-2-imine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

3-(1H-benzimidazol-2-yl)-6-bromo-N-(2-chlorophenyl)chromen-2-imine can be compared with other benzimidazole derivatives, such as:

Properties

IUPAC Name

3-(1H-benzimidazol-2-yl)-6-bromo-N-(2-chlorophenyl)chromen-2-imine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H13BrClN3O/c23-14-9-10-20-13(11-14)12-15(21-25-18-7-3-4-8-19(18)26-21)22(28-20)27-17-6-2-1-5-16(17)24/h1-12H,(H,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMBSPIAXVHLFCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)C3=CC4=C(C=CC(=C4)Br)OC3=NC5=CC=CC=C5Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H13BrClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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